Enoxacin biphosphonate dihydrobromide
Description
Contextualization within Anti-Resorptive Agents
Enoxacin (B1671340) biphosphonate dihydrobromide, often referred to in scientific literature as bis-enoxacin (BE) or bisphosphonate-enoxacin, represents a novel approach in the development of therapies for bone disorders characterized by excessive bone resorption. nih.govnih.gov Anti-resorptive agents are a class of drugs designed to slow down the rate at which bone is broken down by osteoclasts, cells responsible for bone resorption. nih.gov By inhibiting osteoclast activity, these agents help to preserve bone mass and strength.
The most well-known class of anti-resorptive drugs is the bisphosphonates. nih.gov These compounds have a high affinity for hydroxyapatite (B223615), the mineral component of bone, which allows them to target bone tissue specifically. researchgate.net Once localized to the bone, they are taken up by osteoclasts, where they interfere with cellular processes, ultimately leading to a decrease in bone resorption and in some cases, apoptosis (cell death) of the osteoclasts. nih.gov
Enoxacin biphosphonate dihydrobromide is a hybrid molecule that combines the bone-targeting properties of a bisphosphonate with the biological activity of enoxacin, a fluoroquinolone antibiotic that was discovered to have off-target anti-resorptive effects. nih.govfrontiersin.org This dual-action design aims to deliver the active enoxacin component directly to the site of bone resorption, thereby potentially increasing its efficacy and minimizing systemic exposure. mdpi.com
Historical Development of Enoxacin-Based Compounds in Bone Biology
The journey toward the development of this compound began with the discovery of the unexpected anti-resorptive properties of enoxacin itself. Enoxacin, a fluoroquinolone antibiotic, was identified through structure-based virtual screening as a potential inhibitor of osteoclast function. nih.gov Further research confirmed that enoxacin could inhibit osteoclast formation and bone resorption by interfering with the interaction between the V-ATPase B2-subunit and microfilaments, a critical process for osteoclast activity. mdpi.com
However, the use of enoxacin as a systemic treatment for bone diseases was hampered by its antibiotic properties and the high doses required to achieve a therapeutic effect at the bone, which could lead to undesirable side effects. nih.gov To address these limitations, researchers developed a bisphosphonate derivative of enoxacin. nih.gov The rationale was to create a bone-targeting version of the molecule that would concentrate at sites of active bone remodeling. nih.gov
The synthesis of this novel compound, referred to as bis-enoxacin or bisphosphonate-enoxacin, involved conjugating enoxacin to a bisphosphonate backbone. nih.gov This modification was shown to retain the anti-resorptive activity of the parent enoxacin molecule while adding the benefit of bone-targeting. nih.gov Early studies demonstrated that this new compound, which can be synthesized as a hydrobromide salt, effectively inhibited osteoclast activity both in vitro and in vivo. nih.govnih.govnih.gov This targeted approach represents a significant step in the evolution of enoxacin-based compounds for potential therapeutic applications in bone biology.
Detailed Research Findings
Extensive research has been conducted to elucidate the efficacy and mechanism of action of this compound (bis-enoxacin). These studies have provided valuable data on its inhibitory effects on osteoclasts and its performance in preclinical models.
In Vitro Studies
Laboratory-based studies have been crucial in characterizing the anti-resorptive properties of bis-enoxacin. A key finding is its ability to inhibit osteoclastogenesis, the formation of mature osteoclasts from their precursor cells. Research has shown that bis-enoxacin dose-dependently reduces the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a hallmark of osteoclasts. nih.gov
The inhibitory concentration (IC50) of bis-enoxacin on osteoclastogenesis in cell culture has been reported to be approximately 10 µM. nih.gov Furthermore, when tested on bone slices, bis-enoxacin demonstrated a more potent inhibition of bone resorption, with an IC50 of about 1 µM, which is attributed to its concentration on the bone surface. nih.gov
Mechanistically, it has been shown that bis-enoxacin exerts its effects by abrogating the RANKL-induced JNK signaling pathway in osteoclast precursors, without significantly affecting the p38, ERK, or NF-κB pathways. nih.gov This specific targeting of the JNK pathway disrupts the signaling cascade necessary for osteoclast differentiation and function. nih.gov
Table 1: In Vitro Efficacy of this compound (Bis-Enoxacin)
| Parameter | Cell Type | Result | Reference |
|---|---|---|---|
| IC50 for Osteoclastogenesis | RAW 264.7 cells | ~10 µM | nih.gov |
| IC50 for Bone Resorption | Mouse marrow osteoclasts on bone slices | ~1 µM | nih.gov |
| Mechanism of Action | Osteoclast precursors | Abrogation of RANKL-induced JNK signaling | nih.gov |
In Vivo Studies
The anti-resorptive effects of bis-enoxacin have also been validated in animal models of bone loss. In a rat model of orthodontic tooth movement, an osteoclast-dependent process, administration of bis-enoxacin significantly reduced the extent of tooth movement. nih.gov
Furthermore, in a rat model of periodontitis, bis-enoxacin was shown to decrease alveolar bone resorption more effectively than alendronate, a commonly used bisphosphonate. frontiersin.org In an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis, treatment with bis-enoxacin prevented bone loss and, in some cases, exhibited superior effects on improving the biomechanical properties of bone compared to zoledronate. frontiersin.orgnih.gov Specifically, the high-dose bis-enoxacin treated group showed better biomechanical properties than the zoledronate-treated group. nih.gov
These in vivo studies highlight the potential of bis-enoxacin as a therapeutic agent for conditions associated with excessive bone resorption. The findings suggest that its unique mechanism of action and bone-targeting ability translate to effective outcomes in living organisms.
Table 2: In Vivo Efficacy of this compound (Bis-Enoxacin) in Animal Models
| Animal Model | Outcome | Comparative Efficacy | Reference |
|---|---|---|---|
| Rat Orthodontic Tooth Movement | Reduced tooth movement | - | nih.gov |
| Rat Periodontitis | Decreased alveolar bone resorption | More effective than alendronate | frontiersin.org |
| Ovariectomized (OVX) Rat | Prevention of bone loss | High-dose BE showed better biomechanical properties than zoledronate | nih.govfrontiersin.orgnih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O9P2.2BrH/c1-2-21-8-11(17(24)25)14(23)10-7-12(18)16(19-15(10)21)22-5-3-20(4-6-22)9-13(32(26,27)28)33(29,30)31;;/h7-8,13H,2-6,9H2,1H3,(H,24,25)(H2,26,27,28)(H2,29,30,31);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDGTONEJGURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)CC(P(=O)(O)O)P(=O)(O)O)F)C(=O)O.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Br2FN4O9P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Enoxacin (B1671340) Bisphosphonate Derivatives
The primary route for synthesizing enoxacin bisphosphonate derivatives involves the strategic modification of the C7 piperazinyl group of the parent enoxacin molecule, followed by hydrolysis and salt formation to yield the desired product.
Transformation of C7 Piperazinyl Group of Enoxacin with Bisphosphonate Moieties
The key step in the synthesis is the transformation of the piperazinyl group at the C7 position of enoxacin. mdpi.com This is typically achieved by reacting enoxacin with a suitable bisphosphonate reagent. One established method involves the reaction of enoxacin with tetraethyl ethene-1,1-diylbis(phosphonate). mdpi.com This reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758). The reaction proceeds at room temperature, leading to the formation of a bis-(diethoxy-phosphoryl)-ethyl ester intermediate. mdpi.com This intermediate is then purified through aqueous work-up and recrystallization. mdpi.com
Table 1: Key Steps in the Synthesis of Enoxacin Bisphosphonate
| Step | Reactants | Reagents & Conditions | Product |
| 1 | Enoxacin, Tetraethyl ethene-1,1-diylbis(phosphonate) | Triethylamine, Dichloromethane, Room Temperature | Bis-(diethoxy-phosphoryl)-ethyl ester of enoxacin |
| 2 | Bis-(diethoxy-phosphoryl)-ethyl ester of enoxacin | Bromotrimethylsilane (B50905), Dichloromethane, Room Temperature | Enoxacin Bisphosphonate Hydrobromide Salt |
| 3 | Enoxacin Bisphosphonate Hydrobromide Salt | Water, Dichloromethane | Purified Enoxacin Bisphosphonate |
Hydrolysis and Salt Formation
Following the formation of the bisphosphonate ester, the next crucial step is the hydrolysis of the ethyl ester groups to yield the free bisphosphonic acid. This is accomplished by treating the ester intermediate with bromotrimethylsilane in dichloromethane. mdpi.com This reaction is typically carried out at room temperature over an extended period, for instance, 72 hours, to ensure complete hydrolysis. mdpi.com The use of bromotrimethylsilane not only facilitates the hydrolysis but also leads to the formation of the hydrobromide salt of the enoxacin bisphosphonate derivative. mdpi.com While the literature specifically mentions the formation of a "hydrobromide salt," the presence of multiple basic nitrogen atoms in the enoxacin structure suggests the potential for the formation of a dihydrobromide salt under these conditions. The final product is then typically purified by treatment with water, followed by agitation in dichloromethane and washing with ether to yield the desired bis-phosphonic-enoxacin derivative. mdpi.com
Exploration of Alternative Synthetic Strategies for Bisphosphonate Scaffolds
While the above-mentioned pathway is established for enoxacin bisphosphonate, the broader field of medicinal chemistry offers alternative strategies for the synthesis of bisphosphonate scaffolds that could potentially be adapted for enoxacin. One common alternative method for preparing 1-hydroxy-1,1-bisphosphonates involves the reaction of a carboxylic acid with a mixture of phosphorous acid and phosphorus trichloride, followed by hydrolysis. uea.ac.uk This approach, however, can be slow and may not be suitable for all substrates.
Synthesis of Related Enoxacin Derivatives for Comparative Studies
For instance, a range of N-substituted piperazinyl quinolones have been synthesized by reacting enoxacin with various substituted intermediates in the presence of a base like sodium bicarbonate in dimethylformamide. mdpi.com These derivatives include those with naphthyl-containing moieties, thiadiazole derivatives, and others. mdpi.com The antibacterial and anticancer activities of these compounds are then often compared to the parent enoxacin and, in relevant studies, to the bisphosphonate derivative. mdpi.comnih.gov The synthesis of metal complexes of enoxacin has also been explored for comparative evaluation of their biological activities.
Table 2: Examples of Enoxacin Derivatives for Comparative Studies
| Derivative Class | Synthetic Approach | Purpose of Comparison | Reference |
| Naphthyl-containing analogs | Reaction of enoxacin with naphthyl-containing intermediates in the presence of NaHCO3 in DMF. | To evaluate antibacterial activity against various strains. | mdpi.com |
| N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolones | Reaction of enoxacin with thiadiazole derivatives in the presence of NaHCO3 in DMF. | To assess antibacterial efficacy against a panel of bacteria. | mdpi.com |
| Bis-enoxacin (BE) | As described in section 2.1. | To investigate effects on osteoclast formation and function. | nih.gov |
These comparative syntheses provide a valuable platform for elucidating the specific advantages and characteristics conferred by the bisphosphonate moiety on the enoxacin scaffold.
Mechanistic Investigations of Enoxacin Biphosphonate Dihydrobromide Action
Molecular and Cellular Mechanisms of Osteoclast Modulation
The primary action of bisphosphonates is centered on osteoclasts, the cells responsible for bone resorption. By modulating the activity of these cells, these compounds can significantly impact bone metabolism.
Inhibition of Vacuolar H+-ATPase (V-ATPase) and Microfilament Binding
A crucial step in bone resorption is the acidification of the space between the osteoclast and the bone surface, known as the resorption lacuna. youtube.com This is accomplished by Vacuolar H+-ATPases (V-ATPases), which are proton pumps. nih.govrndsystems.com For V-ATPases to function correctly in osteoclasts, they must bind to the actin microfilament cytoskeleton. nih.govnih.gov
Research has identified enoxacin (B1671340) as a small molecule inhibitor that disrupts the binding between the B2-subunit of V-ATPase and microfilaments. nih.govnih.govacs.org This action is considered a novel mechanism for inhibiting osteoclast function. acs.org A bisphosphonate derivative of enoxacin, sometimes referred to as bis-enoxacin (BE), has been shown to share this characteristic, blocking the interaction between the recombinant B-subunit of V-ATPase and microfilaments. nih.govnih.gov This disruption prevents the proper localization and function of the proton pumps, thereby inhibiting the acidification necessary for bone demineralization. nih.gov
Effects on Osteoclastogenesis and Bone Resorption Inhibition
Enoxacin and its bisphosphonate derivatives have demonstrated a direct inhibitory effect on the formation of new osteoclasts (osteoclastogenesis) and the function of mature osteoclasts.
Inhibition of Osteoclast Differentiation: Enoxacin has been shown to dose-dependently reduce the number of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts, in mouse marrow cultures. nih.govacs.org This suggests an interference with the differentiation process stimulated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov The bisphosphonate-enoxacin conjugate (BE) also effectively inhibits osteoclast formation. nih.govresearchgate.net
Inhibition of Bone Resorption: By disrupting V-ATPase function and osteoclast differentiation, these compounds effectively inhibit bone resorption. Studies using bone slices have shown that enoxacin significantly reduces the area of resorption lacunae. acs.orgresearchgate.net The bisphosphonate-enoxacin compound (BE) also demonstrates potent inhibition of bone resorption by osteoclasts. researchgate.net
| Compound | Effect on Osteoclastogenesis | Effect on Bone Resorption | Primary Mechanism |
| Enoxacin | Inhibits differentiation of osteoclast precursors. nih.govacs.org | Reduces the formation of resorption pits on bone slices. acs.org | Disrupts V-ATPase binding to microfilaments. nih.govnih.gov |
| Bisphosphonate-Enoxacin (BE) | Potently inhibits the formation of mature osteoclasts. nih.govresearchgate.net | Inhibits bone resorption by mature osteoclasts. researchgate.net | Disrupts V-ATPase binding and abrogates JNK signaling. nih.govnih.gov |
Modulation of Osteoclast Apoptosis Pathways
Apoptosis, or programmed cell death, is a key mechanism through which many anti-resorptive agents reduce osteoclast numbers.
Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 is a key effector caspase in this process. nih.gov Studies on various bisphosphonates have demonstrated that they induce apoptosis in osteoclasts, which involves the activation of caspase-3-like proteases. nih.govresearchgate.netnih.gov Interestingly, while enoxacin itself does not appear to induce apoptosis or activate caspase-3 in osteoclasts nih.govnih.gov, the bis-enoxacin (BE) derivative has been found to stimulate caspase-3 activity. nih.gov This suggests that the bisphosphonate component of the molecule is responsible for inducing this apoptotic pathway.
Nitrogen-containing bisphosphonates (N-BPs) are well-known inhibitors of the mevalonate (B85504) pathway, a critical metabolic pathway for osteoclast function and survival. pnas.orgnih.govclinpgx.org The primary molecular target of N-BPs within this pathway is Farnesyl Pyrophosphate Synthase (FPPS). pnas.orgnih.govfrontiersin.orgnih.gov
Inhibition of FPPS prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pnas.orgnih.gov These isoprenoid lipids are essential for a post-translational modification process called prenylation. Prenylation is required for the proper function of small GTPase signaling proteins (like Rho, Rac, and Ras), which are vital for osteoclast morphology, cytoskeletal arrangement, and survival. pnas.orgnih.gov By disrupting the mevalonate pathway, N-BPs effectively inhibit osteoclast function and induce apoptosis. nih.govnih.gov The ability of various N-BPs to inhibit FPPS correlates strongly with their anti-resorptive potency. pnas.orgresearchgate.net
| Pathway Component | Function in Osteoclasts | Effect of N-BP Inhibition |
| Mevalonate Pathway | Produces essential isoprenoid lipids. clinpgx.org | Pathway is blocked, disrupting downstream processes. nih.gov |
| Farnesyl Pyrophosphate Synthase (FPPS) | Key enzyme that produces FPP and GGPP. pnas.orgnih.gov | Directly inhibited by N-BPs, leading to a lack of FPP and GGPP. nih.govfrontiersin.orgnih.gov |
| Protein Prenylation | Attaches FPP and GGPP to small GTPases. nih.gov | Impaired, leading to dysfunctional signaling proteins. pnas.org |
| Small GTPases (Rho, Rac) | Regulate cytoskeleton, cell movement, and survival. pnas.org | Loss of function, leading to osteoclast inactivation and apoptosis. nih.govpnas.org |
Abrogation of RANKL-Induced JNK Signaling Pathways
The signaling molecule RANKL is a primary driver of osteoclast differentiation and activation. nih.govmdpi.comyoutube.com It initiates several downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, which is crucial for osteoclastogenesis. nih.govnih.gov
Research has shown that enoxacin can inhibit osteoclast formation by specifically abrogating the RANKL-induced JNK signaling pathway. nih.gov Further studies on the bisphosphonate-enoxacin (BE) compound have confirmed this mechanism. nih.govnih.gov BE was found to significantly reduce the phosphorylation of JNK that is normally induced by RANKL, without affecting other related pathways like p38, ERK, or NF-κB. nih.gov This specific inhibition of JNK signaling provides another distinct mechanism by which a bisphosphonate-enoxacin conjugate can suppress osteoclast formation and function. nih.govnih.gov
Interactions with Bone Mineral
The defining characteristic of bisphosphonates, including Enoxacin Biphosphonate Dihydrobromide, is their strong affinity for bone mineral. This property is central to its mechanism of action, localizing the compound to sites of active bone remodeling.
The bisphosphonate component of the molecule is structurally analogous to endogenous pyrophosphate, a natural regulator of calcification. This structure allows this compound to chelate divalent cations, particularly the Ca²⁺ ions abundant in hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], the primary inorganic constituent of bone. nih.govresearchgate.net The phosphorus-carbon-phosphorus (P-C-P) backbone of the bisphosphonate moiety is critical for this high-affinity binding to the bone mineral matrix. nih.govresearchgate.netosteoporosis.foundation This strong binding affinity ensures that the compound is rapidly cleared from plasma and accumulates on bone surfaces, especially in areas with high rates of bone turnover. osteoporosis.foundation
Research confirms that the bisphosphonate derivative of enoxacin (referred to as bis-enoxacin or BE) effectively binds to bone. nih.gov Studies using bone slices have demonstrated this direct binding, which is a prerequisite for its subsequent effects on bone cells. nih.govresearchgate.net This targeted accumulation allows the compound to exert its pharmacological effects directly at the site of bone resorption.
Table 1: Characteristics of Bisphosphonate Adsorption to Hydroxyapatite
| Feature | Description | Source |
| Binding Mechanism | Chelation of calcium ions (Ca²⁺) within the hydroxyapatite crystal lattice. | nih.gov |
| Key Molecular Structure | The P-C-P (phosphorus-carbon-phosphorus) backbone is essential for stable binding. | nih.govresearchgate.net |
| Binding Affinity | High affinity for bone mineral, leading to long skeletal retention. | osteoporosis.foundation |
| Targeting | Selectively accumulates at sites of active bone remodeling and mineralization. | nih.govnih.gov |
This table provides a generalized overview based on the properties of bisphosphonates.
Beyond simple adsorption, this compound has been shown to influence the process of bone mineralization. In preclinical models, treatment with the compound led to an increase in bone matrix mineralization, as confirmed by fluorescence double-labeling experiments. nih.gov While the parent compound, enoxacin, was found to have no effect on osteoblast mineralization, the bisphosphonate conjugate demonstrates a positive influence on this aspect of bone formation. researchgate.net This suggests that the bisphosphonate portion of the molecule is responsible for the observed effects on mineralization, likely by creating a stable surface that facilitates the deposition of new mineral. General studies on bisphosphonates support the concept that they can have direct positive effects on bone formation and mineralization processes. nih.gov
Table 2: Research Findings on Bone Mineralization
| Study Type | Model | Key Finding | Source |
| In vivo | Ovariectomized Rat Model | Fluorescence double-labeling confirmed an increase in bone matrix mineralization following treatment with bisphosphonate-enoxacin. | nih.gov |
| In vitro | Cell Culture | Enoxacin alone did not affect osteoblast mineralization. | researchgate.net |
The primary cellular target of most bisphosphonates is the osteoclast. However, in the broader context of bone homeostasis, effects on bone-forming cells like osteoblasts and the master regulators, osteocytes, are also of significant interest.
Research indicates that the parent fluoroquinolone, enoxacin, does not impact the growth of osteoblasts. researchgate.net However, studies investigating bisphosphonates more broadly have suggested they can exert positive effects on osteoblasts and bone formation. nih.gov In the case of this compound, treatment in an ovariectomized rat model resulted in improved trabecular bone microarchitecture and increased cortical bone thickness and strength, outcomes that are collectively influenced by the balance of osteoclast, osteoblast, and osteocyte activity. researchgate.net Furthermore, some research suggests that bisphosphonates can improve the proliferation of osteocytes, which are critical for orchestrating bone remodeling. nih.gov The enhanced biomechanical properties observed in bone treated with bisphosphonate-enoxacin compared to other bisphosphonates may be related to these effects on bone composition and cellular activity. nih.gov
Table 3: Effects of Enoxacin/Bisphosphonates on Bone Cells
| Cell Type | Compound | Effect | Source |
| Osteoblasts | Enoxacin | No effect on growth or mineralization. | researchgate.net |
| Osteoblasts | Bisphosphonates (general) | May have direct positive effects on bone formation. | nih.gov |
| Osteocytes | Bisphosphonates (general) | May significantly improve proliferation. | nih.gov |
Preclinical Efficacy and Biological Impact in Research Models
In Vitro Models of Bone Resorption and Osteoclast Activity
In laboratory settings, bisphosphonate-enoxacin has been shown to directly affect the cells responsible for bone breakdown, the osteoclasts. nih.gov Studies using cell cultures have demonstrated its ability to inhibit the formation and function of these cells. nih.gov The compound functions through a mechanism distinct from many traditional anti-resorptive agents, targeting specific cellular pathways involved in osteoclast activity. nih.gov
Bisphosphonate-enoxacin (BE) has been shown to exert potent inhibitory effects on the formation of osteoclasts. nih.gov In cultures of bone marrow-derived macrophages, BE treatment dose-dependently reduced the number of mature, multinucleated osteoclasts. nih.gov Research indicates that BE inhibits osteoclastogenesis with an IC₅₀ (half-maximal inhibitory concentration) of approximately 10 µM. nih.govnih.gov The underlying mechanism for this inhibition involves the disruption of critical signaling pathways. Specifically, BE has been found to abrogate the RANKL-induced JNK signaling pathway, which is essential for osteoclast differentiation. nih.govnih.gov The parent compound, enoxacin (B1671340), is known to inhibit osteoclast formation by interfering with the interaction between the V-ATPase B2-subunit and microfilaments. nih.gov BE appears to retain this anti-resorptive activity derived from the enoxacin component. nih.gov
The functional consequence of inhibiting osteoclast formation is a reduction in bone resorption. Studies using bovine bone slices have confirmed the ability of bisphosphonate-enoxacin (BE) to suppress this activity. nih.govresearchgate.net When osteoclasts were cultured on these slices, treatment with BE led to a significant, dose-dependent decrease in the formation of resorption pits compared to untreated controls. nih.gov
This inhibition of resorptive function is linked to the disruption of the osteoclast's cellular machinery. BE treatment was observed to impair the formation of the F-actin ring, a crucial cytoskeletal structure that enables osteoclasts to attach to the bone surface and carry out resorption. nih.govresearchgate.net The size of mature osteoclasts was also significantly reduced following BE treatment. nih.gov In one study, BE was found to reduce bone resorption with an IC₅₀ of about 1 µM in vitro. nih.gov
| Treatment Group | Observation | Reference |
|---|---|---|
| Control | Extensive bone resorption pits observed. | researchgate.net |
| Bisphosphonate-Enoxacin (BE) | Significantly reduced number and area of resorption pits. | nih.gov |
| Zoledronate (ZOL) | Reduced bone resorption. | nih.gov |
The inhibitory effects of bisphosphonate-enoxacin (BE) on osteoclast formation are further substantiated by its impact on gene expression. nih.gov During osteoclast differentiation, the signaling molecule RANKL typically up-regulates a suite of genes specific to this cell type. nih.gov Research has demonstrated that BE treatment effectively down-regulates the expression of these critical osteoclast-related genes in a dose-dependent manner. nih.gov This suppression confirms that BE interferes with the genetic programming that drives osteoclast maturation. nih.gov The parent compound, enoxacin, has also been shown to trigger significant reductions in several osteoclast-selective mRNAs. nih.gov
| Gene | Function in Osteoclasts | Effect of BE Treatment | Reference |
|---|---|---|---|
| TRAP (Tartrate-resistant acid phosphatase) | Marker of mature osteoclasts. | Inhibited Expression | nih.gov |
| c-fos | Transcription factor essential for osteoclast differentiation. | Inhibited Expression | nih.gov |
| NFATc1 (Nuclear factor of activated T-cells, cytoplasmic 1) | Master regulator of osteoclastogenesis. | Inhibited Expression | nih.gov |
| V-ATPased2 | Subunit of V-ATPase, essential for bone resorption. | Inhibited Expression | nih.gov |
| V-ATPasea3 | Osteoclast-selective subunit of V-ATPase. | Inhibited Expression | nih.gov |
| CTR (Calcitonin receptor) | Marker of osteoclast differentiation. | Inhibited Expression | nih.gov |
| DC-STAMP (Dendritic cell-specific transmembrane protein) | Mediates osteoclast cell-cell fusion. | Inhibited Expression | nih.gov |
| Cathepsin K | Protease that degrades bone matrix proteins. | Inhibited Expression | nih.gov |
In Vivo Animal Models for Bone Metabolism Research
To assess the therapeutic effects of bisphosphonate-enoxacin (BE) on bone loss in a living organism, researchers have utilized in vivo animal models. nih.gov These models are crucial for understanding how the compound affects bone structure and strength in a complex biological system that mimics human diseases like osteoporosis. frontiersin.orgnih.gov One of the primary models used for this purpose is the ovariectomized (OVX) rat, which simulates postmenopausal osteoporosis. nih.govresearchgate.net
The ovariectomized (OVX) rat is a standard and widely accepted model for studying postmenopausal osteoporosis. nih.gov Ovariectomy induces estrogen deficiency, leading to rapid bone loss, a significant decrease in bone mineral density, and deterioration of bone microarchitecture, closely mirroring the changes seen in women after menopause. frontiersin.orgnih.gov In studies involving bisphosphonate-enoxacin (BE), OVX rats were treated with the compound to evaluate its ability to prevent bone loss and preserve bone mass. nih.govnih.gov These studies demonstrated that BE preserved bone mass in the OVX rats. nih.gov
In ovariectomized (OVX) rat models, treatment with bisphosphonate-enoxacin (BE) has shown beneficial effects on cortical bone, which is the dense outer layer of bone essential for strength. frontiersin.orgnih.gov Micro-computed tomography (micro-CT) scans revealed that ovariectomy caused a significant decrease in cortical bone thickness and an increase in cortical porosity. frontiersin.orgnih.gov Treatment with BE rescued these effects, preventing the loss of cortical thickness and the increase in porosity observed in the untreated OVX group. frontiersin.orgnih.gov
Furthermore, biomechanical testing demonstrated that BE treatment led to superior bone strength. frontiersin.orgnih.gov Three-point bending tests showed that the BE-treated group had enhanced biomechanical properties compared to the untreated OVX group. frontiersin.orgnih.gov Notably, some research suggests that the BE-treated group exhibited better biomechanical properties and higher bone strength than a group treated with zoledronate, a potent bisphosphonate. frontiersin.orgresearchgate.net This improvement in strength was hypothesized to be due to BE's ability to alter and rationalize the composition of bone materials, including a significant increase in proteoglycan content compared to zoledronate-treated animals. frontiersin.orgnih.gov
| Parameter | OVX (Untreated) Group | BE-Treated Group | Reference |
|---|---|---|---|
| Cortical Bone Thickness | Significantly decreased | Rescued/Prevented decrease | frontiersin.orgnih.gov |
| Cortical Bone Porosity | Obviously increased | Rescued/Prevented increase | frontiersin.orgnih.gov |
| Biomechanical Properties (Strength) | Reduced | Superior general and local properties | frontiersin.orgnih.gov |
| Proteoglycan Content | Not specified | Significantly increased (vs. Zoledronate) | frontiersin.org |
Models for Orthodontic Tooth Movement Inhibition
The potential of Enoxacin biphosphonate dihydrobromide (referred to as bis-enoxacin or BE in studies) to inhibit bone resorption has been tested in preclinical models of orthodontic tooth movement (OTM), a process highly dependent on osteoclast activity. nih.govnih.gov Research in rat models has shown that BE can significantly reduce the extent of tooth movement induced by orthodontic appliances. nih.gov
In one study, the administration of BE was found to significantly inhibit OTM after a 28-day period. nih.govnih.gov This inhibitory effect is attributed to the compound's anti-resorptive activity, which interferes with the bone remodeling necessary for teeth to move through the alveolar bone. nih.gov The mechanism is believed to be similar to that of its parent compound, enoxacin, which inhibits the binding between the V-ATPase B-subunit and microfilaments, a critical process for osteoclast function. nih.govnih.gov
These findings from animal models suggest that this compound acts as a potent anti-resorptive agent in the context of dental applications, effectively slowing down an osteoclast-dependent process like orthodontic tooth movement. nih.govscispace.comunesp.br
Comparative Studies with Other Bisphosphonates in Preclinical Settings
Comparative preclinical studies have been conducted to evaluate the efficacy of this compound against established bisphosphonates, most notably zoledronate. These studies, primarily in rat models of osteoporosis, highlight both similarities and key differences in their effects on bone health. nih.govresearchgate.net
Both Enoxacin biphosphonate (BE) and zoledronate have been shown to be effective at preventing cortical bone loss. nih.gov Micro-CT scanning analysis in ovariectomized rats demonstrated that both compounds could rescue cortical bone thickness and reduce porosity that results from estrogen deficiency. nih.gov However, significant distinctions emerge when assessing biomechanical properties and the mechanisms of action.
Nano-indentation and three-point bending tests revealed that the BE-treated group exhibited superior local and general biomechanical properties compared to the zoledronate-treated group. nih.govpatrinum.ch This suggests that while both drugs prevent bone loss, BE may be more effective at enhancing bone strength. nih.govresearchgate.net This superiority is linked to its unique impact on bone composition, specifically the increase in proteoglycan content. nih.gov
Furthermore, in vitro studies on bone resorption showed that the BE-treated group had a greater reduction in bone resorption pits compared to the zoledronate-treated group. nih.gov This was associated with a more pronounced disruption of F-actin ring formation in osteoclasts, a critical structure for bone resorption. researchgate.netnih.gov
Table 2: Preclinical Comparison of Enoxacin Biphosphonate (BE) and Zoledronate
| Parameter | Enoxacin Biphosphonate (BE) | Zoledronate | Reference |
| Cortical Bone Loss Prevention | Effective, comparable to zoledronate. | Effective, comparable to BE. | nih.gov |
| Cortical Bone Strength | Superior enhancement of biomechanical properties. | Effective, but to a lesser degree than BE. | nih.govpatrinum.chresearchgate.net |
| Bone Resorption (in vitro) | Demonstrated a greater decrease in bone resorption pits. | Effective, but to a lesser degree than BE. | nih.gov |
| Proteoglycan Content | Significantly increased. | No significant increase observed. | nih.gov |
Analysis of Bone Turnover Markers in Animal Models
The effect of this compound (BE) on bone metabolism has been investigated through the analysis of bone turnover markers in animal models. nih.gov These biomarkers provide insights into the dynamic processes of bone formation and resorption. Key markers analyzed in studies include tartrate-resistant acid phosphatase (TRAP5b), an indicator of osteoclast activity and bone resorption, and procollagen (B1174764) type I amino-terminal propeptide (PINP), a marker for bone formation. nih.gov
In studies using the ovariectomized (OVX) rat model, treatment with this compound demonstrated a significant impact on these markers. Research showed that while ovariectomy led to a reduction in serum levels of PINP, subsequent treatment with BE elevated PINP activity. nih.gov This finding is significant as it suggests that BE may promote bone formation, an effect that distinguishes it from purely anti-resorptive agents. nih.gov
Simultaneously, BE was shown to exert potent inhibitory effects on osteoclast formation and function, which would be reflected in markers like TRAP. nih.govnih.gov The compound was found to abrogate RANKL-induced JNK signaling, a key pathway in osteoclast differentiation. nih.govnih.gov This dual action—inhibiting bone resorption while potentially promoting bone formation—suggests a comprehensive therapeutic effect on preserving bone mass in osteoporotic models. nih.gov
Table 3: Effect of this compound on Bone Turnover Markers in OVX Rats
| Bone Turnover Marker | Effect of Ovariectomy (OVX) | Effect of Enoxacin Biphosphonate (BE) Treatment | Implied Biological Impact | Reference |
| PINP (Bone Formation) | Reduced serum levels. | Elevated activity. | Promotion of bone formation. | nih.gov |
| TRAP5b (Bone Resorption) | Increased activity (implied). | Potent inhibitory effect on osteoclast formation and function. | Inhibition of bone resorption. | nih.gov |
Structure Activity Relationship Sar Studies of Enoxacin Biphosphonate Dihydrobromide and Analogs
Impact of Bisphosphonate Moiety Modifications on Biological Activity
The R¹ and R² side chains of the bisphosphonate group are primary determinants of the molecule's antiresorptive potency. nih.gov
R¹ Side Chain: The presence of a hydroxyl group (-OH) at the R¹ position significantly enhances the bisphosphonate's binding affinity for hydroxyapatite (B223615), the mineral component of bone. nih.govnih.gov This strong affinity is attributed to the ability of the P-C(OH)-P structure to act as a tridentate ligand, effectively chelating Ca²⁺ ions on the bone surface. nih.gov An analog of the potent bisphosphonate risedronate that lacked this hydroxyl group showed markedly reduced bone mineral affinity. nih.gov
R² Side Chain: The R² side chain is the principal driver of a bisphosphonate's potency in inhibiting bone resorption. nih.gov The introduction of a nitrogen atom within the R² side chain can increase antiresorptive potency by a factor of 10 to 10,000 compared to non-nitrogenous bisphosphonates. nih.gov These nitrogen-containing bisphosphonates (N-BPs), such as alendronate and risedronate, function by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway essential for osteoclast survival and function. researchgate.netnih.gov
The table below summarizes the influence of R¹ and R² substitutions on the activity of bisphosphonates.
| Substitution | Effect on Biological Activity | Reference |
| R¹ Hydroxyl Group | Greatly increases binding affinity to bone mineral (hydroxyapatite). | nih.govnih.gov |
| R² Nitrogen Atom | Dramatically increases antiresorptive potency by inhibiting FPPS. | nih.gov |
| R² No Nitrogen | Lower antiresorptive potency; acts via a different mechanism (metabolism into cytotoxic ATP analogs). | nih.gov |
Further refining the R² side chain through changes in alkyl chain length or the introduction of heterocyclic rings can fine-tune the biological activity.
Alkyl Chain Length: For N-BPs with an alkylamino R² group, such as alendronate and pamidronate, the length of the alkyl chain influences potency. nih.gov However, simply extending the R² chain in heterocyclic bisphosphonates can lead to reduced efficacy, suggesting an optimal size and conformation for interaction with the target enzyme, FPPS. nih.govnih.gov
Heterocyclic Substitutions: The incorporation of nitrogen-containing heterocyclic rings (e.g., pyridyl in risedronate, imidazolyl in zoledronic acid) in the R² side chain results in highly potent inhibitors of bone resorption. nih.govnih.gov The position of the nitrogen atom within the ring can be altered without significantly changing the antiresorptive potency. nih.gov For instance, studies on risedronate analogs showed that changing the nitrogen's position in the pyridyl ring did not substantially affect activity. nih.gov However, certain substituents on the heterocyclic ring, such as a hydroxyl group on the pyridine (B92270) ring, have been shown to enhance hydroxyapatite binding even further. nih.gov
The following table details the effects of these specific R² modifications.
| R² Modification | Observed Effect | Example Compound | Reference |
| Lengthening Alkyl Chain | Can reduce efficacy in some heterocyclic BPs. | - | nih.gov |
| Nitrogen-containing Heterocycle | Confers high antiresorptive potency. | Risedronate, Zoledronate | nih.govnih.gov |
| Hydroxyl group on Pyridine Ring | Further enhances binding to hydroxyapatite. | BP11 (analog) | nih.gov |
The protonation state of the side chains, particularly the nitrogen in the R² heterocycle, is critical for enzymatic inhibition. Neutron crystallography studies of risedronate bound to its target enzyme, FPPS, revealed that the pyridyl nitrogen is protonated. nih.gov This protonated nitrogen forms a crucial hydrogen bond with amino acid residues (Thr201 and Lys200) in the enzyme's active site, stabilizing the drug-enzyme complex. nih.gov In contrast, when bound to the bone mineral surface, the phosphonate (B1237965) groups themselves are typically deprotonated, which is the optimal state for strong mineral binding. nih.govsigmaaldrich.com This highlights a dual requirement: a deprotonated state for bone affinity and a specific protonated state for enzyme inhibition.
Modifications to the Enoxacin (B1671340) Core and Linker Chemistry
The fluoroquinolone structure of enoxacin offers several sites for chemical modification, with positions C3 and C7 being particularly important for altering biological activity. mdpi.comnih.gov
C3 Position: The carboxylic acid group at the C3 position is considered essential for the antibacterial activity of fluoroquinolones, as it is involved in binding to the target DNA gyrase enzyme. nih.gov Modifications at this site can transform the molecule's primary function, for example, from antibacterial to anticancer. nih.gov
C7 Position: The C7 position, which typically bears a piperazinyl ring in enoxacin, is the most flexible site for introducing diverse and bulky substituents to modulate activity. mdpi.comnih.gov Attaching various heterocyclic groups at C7 can significantly alter the compound's interaction with biological targets. nih.govmdpi.com SAR studies on fluoroquinolones have shown that bulky, aromatic heterocycles at C7 can enhance interactions with proteins. nih.gov In the context of a bisphosphonate conjugate, the linker is attached to this C7 position, and its chemistry is vital for ensuring the prodrug can release the active components or function as a stable, intact molecule. nih.govacs.org
To create novel hybrids with enhanced or new biological activities, researchers have explored conjugating the fluoroquinolone scaffold with other bioactive molecules, such as flavonoids and thiophenes.
Flavonoids: These plant-derived polyphenols possess a wide range of biological activities, including antibacterial effects. nih.govnih.gov SAR studies of flavonoids reveal that specific hydroxylation patterns on their A and B rings are crucial for their activity. mdpi.com For example, 5,7-dihydroxylation of the A ring and 4'-hydroxylation of the B ring are important for anti-MRSA activity. nih.gov Hybridizing a fluoroquinolone with a flavonoid could potentially create a synergistic compound with dual mechanisms of action.
Thiophenes: Thiophene-containing heterocycles are present in numerous pharmaceuticals, including antibiotics and anticancer agents. nih.govresearchgate.net Thiophene-based hybrids have demonstrated potent antimicrobial and enzyme-inhibitory activities. nih.govnih.gov The incorporation of a thiophene (B33073) moiety into the enoxacin-bisphosphonate structure could therefore be a strategy to enhance its therapeutic effects.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Enoxacin Biphosphonate and Related Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design and development, offering a computational and statistical framework to correlate the chemical structure of compounds with their biological activities. For complex molecules such as enoxacin biphosphonate and its analogs, which combine the structural features of a fluoroquinolone antibiotic and a bisphosphonate, QSAR methodologies provide a rational basis for designing new derivatives with potentially enhanced therapeutic properties. These studies are instrumental in predicting the biological activity of novel compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive and time-consuming screening processes.
The fundamental principle of QSAR is to establish a mathematical model that describes the relationship between the structural or physicochemical properties of a series of compounds and their biological activities. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic characteristics.
A typical QSAR study for enoxacin biphosphonate and related compounds would involve the following key steps:
Data Set Selection: A series of structurally related analogs of enoxacin biphosphonate with a range of measured biological activities (e.g., inhibition of a specific enzyme or cellular process) is compiled. It is crucial that the biological data is consistent and measured under the same experimental conditions.
Molecular Modeling and Descriptor Calculation: The three-dimensional structures of the compounds in the dataset are generated and optimized using computational chemistry methods. Subsequently, a wide array of molecular descriptors are calculated. These can be categorized as:
Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, number of atoms, rings).
Topological descriptors: Describing the connectivity of atoms in the molecule.
Geometrical descriptors: Related to the 3D shape and size of the molecule.
Electronic descriptors: Quantifying the electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the most relevant molecular descriptors to the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For fluoroquinolone-bisphosphonate conjugates, QSAR models can elucidate the structural requirements for optimal activity. For instance, studies on related bisphosphonates have highlighted the importance of the side chain's steric and electronic properties in determining their inhibitory activity against enzymes like farnesyl pyrophosphate synthase. nih.govnih.gov Similarly, QSAR studies on fluoroquinolones have identified key structural features that influence their antibacterial potency. mdpi.comresearchgate.net
Illustrative Research Findings from QSAR Studies on Related Compounds
While a specific QSAR study for enoxacin biphosphonate dihydrobromide is not extensively reported in publicly available literature, findings from studies on analogous compounds provide valuable insights. For example, QSAR analyses of various bisphosphonates have demonstrated that the nature of the R2 side chain is a critical determinant of their anti-resorptive potency. nih.govrsc.org The presence of a nitrogen atom within this side chain, as is the case in many potent bisphosphonates, significantly enhances activity. rsc.org
In the context of fluoroquinolones, QSAR models have shown that modifications at the C-7 position, where the piperazine (B1678402) ring of enoxacin is located, can dramatically impact antibacterial spectrum and potency. nih.gov The electronic properties and steric bulk of substituents on the piperazine ring are often key descriptors in these models.
An illustrative QSAR model for a series of hypothetical enoxacin biphosphonate analogs might take the following form:
pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3*(Molecular Surface Area)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.
LogP represents the hydrophobicity of the molecule.
Dipole Moment is an electronic descriptor.
Molecular Surface Area is a steric descriptor.
β0, β1, β2, β3 are the regression coefficients determined from the statistical analysis.
The following interactive data table presents a hypothetical dataset for a series of enoxacin biphosphonate analogs, illustrating the types of descriptors and activity data that would be used in a QSAR study.
Interactive Data Table: Hypothetical QSAR Data for Enoxacin Biphosphonate Analogs
| Compound ID | R-Group on Piperazine | pIC50 (Enzyme Inhibition) | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
| EB-1 | -H | 5.2 | 1.5 | 8.2 | 450 |
| EB-2 | -CH3 | 5.5 | 1.9 | 8.5 | 475 |
| EB-3 | -C2H5 | 5.7 | 2.3 | 8.8 | 490 |
| EB-4 | -F | 5.3 | 1.6 | 9.1 | 455 |
| EB-5 | -Cl | 5.4 | 2.1 | 9.3 | 470 |
| EB-6 | -OH | 5.9 | 1.2 | 7.9 | 460 |
| EB-7 | -OCH3 | 5.8 | 1.8 | 8.1 | 480 |
| EB-8 | -NH2 | 6.1 | 1.1 | 7.5 | 465 |
This table allows for the exploration of how different substituents on the piperazine ring could theoretically influence the biological activity through changes in physicochemical properties. Such data, when analyzed statistically, would form the basis of a predictive QSAR model, guiding the synthesis of more effective enoxacin biphosphonate derivatives.
Computational and Theoretical Investigations
Molecular Docking Studies for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Enoxacin (B1671340) biphosphonate dihydrobromide, a hybrid molecule containing both a fluoroquinolone (enoxacin) and a bisphosphonate moiety, a key potential target is Farnesyl Pyrophosphate Synthase (FPPS).
Nitrogen-containing bisphosphonates are well-established inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This pathway is essential for producing isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are critical for osteoclast function. The inhibition of FPPS by the bisphosphonate component of the hybrid molecule is a primary mechanism of action.
Molecular docking studies of similar nitrogen-containing bisphosphonates with human FPPS have revealed critical interactions within the enzyme's active site. The bisphosphonate group typically coordinates with a tri-nuclear magnesium ion cluster (Mg2+) and forms hydrogen bonds with key amino acid residues. For instance, studies on other bisphosphonates have highlighted interactions with residues such as Threonine 201 and Tyrosine 204, which are important for substrate binding and catalysis. The nitrogen atom within the side chain of the bisphosphonate is also crucial for high-potency inhibition of FPPS.
Interactive Table: Key Amino Acid Residues in FPPS Interacting with Bisphosphonates
| Residue | Type of Interaction | Reference |
|---|---|---|
| Threonine 201 | Hydrogen Bonding, Substrate Binding | |
| Tyrosine 204 | Catalysis, Substrate Binding | |
| Lysine 200 | Not specified | Not specified |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a hybrid molecule like Enoxacin biphosphonate dihydrobromide, pharmacophore models can be developed based on its distinct structural components.
For the fluoroquinolone part, a pharmacophore model was developed for inhibitors of the DNA gyrase B (gyrB) subunit, a different target than FPPS. This model includes key features such as hydrophobic regions, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic moieties. The enoxacin component of the hybrid molecule would possess these features, which are critical for its antibacterial activity.
For the bisphosphonate component, the key pharmacophoric features are the two phosphonate (B1237965) groups (P-C-P backbone) that chelate metal ions and a nitrogen-containing side chain that interacts with the active site of FPPS. The combination of these features from both the enoxacin and bisphosphonate moieties would result in a complex pharmacophore for the entire hybrid molecule, reflecting its dual-action potential.
Quantum Chemical Calculations (e.g., DFT for Electronic Properties)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other properties of molecules. For this compound, DFT can provide insights into the charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.
Chemoinformatics and Statistical Modeling in SAR Analysis
Chemoinformatics and statistical modeling are employed in Structure-Activity Relationship (SAR) analysis to correlate the chemical structure of a series of compounds with their biological activity. For quinolone-bisphosphonate hybrids, SAR studies are crucial for optimizing their therapeutic properties.
SAR studies on fluoroquinolones have shown that modifications at different positions of the quinolone ring system significantly impact their antibacterial activity. For instance, the substituent at position 7, where the bisphosphonate moiety would be attached in a hybrid molecule, is critical for potency and spectrum of activity. Similarly, for bisphosphonates, the nature of the side chain attached to the central carbon atom of the P-C-P backbone dramatically influences their anti-resorptive potency.
By applying chemoinformatic techniques and quantitative structure-activity relationship (QSAR) models to a series of quinolone-bisphosphonate hybrids, researchers can develop predictive models for their biological activity. These models can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. Studies have confirmed that for fluoroquinolone analogues, there can be both global and local similarities in their antibacterial potency against different pathogens, and these can be characterized by unique patterns of selectivity and potency.
Interactive Table: SAR of Quinolone-Bisphosphonate Hybrids
| Structural Moiety | Position of Modification | Impact on Activity | Reference |
|---|---|---|---|
| Quinolone Ring | Position 7 | Affects antibacterial spectrum and potency | |
| Bisphosphonate | R2 Side Chain | Determines anti-resorptive potency |
Future Research Directions
Exploration of Novel Synthetic Pathways for Enhanced Derivatization
The synthesis of enoxacin (B1671340) derivatives and bisphosphonate conjugates has been a subject of considerable interest. mdpi.comrsc.org Future research should focus on developing more efficient and versatile synthetic strategies to create a wider array of enoxacin biphosphonate derivatives.
One promising approach involves the one-step synthesis of enoxacin derivatives under moderate conditions, which has been reported to achieve high yields. mdpi.com Further exploration of N-alkylation of the piperazinyl group of enoxacin with various substituted intermediates could also yield novel compounds with diverse pharmacological profiles. mdpi.com The use of different solvents and bases in these reactions could be optimized to improve yields and purity.
A summary of synthetic approaches for enoxacin derivatives is presented in the table below:
| Reaction Type | Reactants | Conditions | Yield | Reference |
| N-piperazinyl substitution | Enoxacin, Formaldehyde | Dichloromethane (B109758):Methanol (1:1), room temp, 3h | 89% | mdpi.com |
| N-alkylation | Enoxacin, Substituted intermediates | NaHCO3, DMF | 76-79% | mdpi.com |
| N-alkylation | Enoxacin, Substituted intermediates | NaHCO3, DMF, room temp | 45-72% | mdpi.com |
Advanced Mechanistic Elucidation in Complex Biological Systems
Understanding the precise mechanisms of action of enoxacin biphosphonate conjugates is paramount for their rational design and clinical application. Enoxacin itself has a dual mechanism, acting as a fluoroquinolone antibiotic by inhibiting bacterial DNA gyrase and topoisomerase IV, and also exhibiting anti-resorptive properties by interfering with vacuolar H+-ATPase (V-ATPase) in osteoclasts. nih.govnih.govdrugbank.comyoutube.comresearchgate.netnih.govguidetopharmacology.orgmedchemexpress.com Bisphosphonates, on the other hand, primarily target farnesyl pyrophosphate synthase (FPPS) in osteoclasts, leading to the inhibition of bone resorption. frontiersin.org
A key area of future research is to determine how these individual mechanisms are modulated when enoxacin and a bisphosphonate are conjugated. It is hypothesized that the bisphosphonate moiety targets the conjugate to bone tissue, where the enoxacin component can then exert its local effects. nih.gov Studies have shown that bis-enoxacin inhibits osteoclast formation and bone resorption with an IC50 of approximately 10 µM, similar to enoxacin alone. mdpi.comnih.gov This suggests that the conjugation does not diminish the inherent anti-resorptive activity of enoxacin.
Further research should employ advanced techniques such as cryo-electron microscopy and super-resolution imaging to visualize the interaction of these conjugates with their molecular targets within complex cellular environments. Investigating the impact of these conjugates on intracellular signaling pathways, such as the c-Jun N-terminal kinase (JNK) signaling pathway which is known to be affected by enoxacin, will also be crucial. nih.gov
Development of Predictive Models for Efficacy and Specificity
The development of predictive computational models can significantly accelerate the discovery and optimization of enoxacin biphosphonate derivatives. These models can help in forecasting the efficacy and specificity of new compounds before their synthesis and experimental testing.
Machine learning algorithms, particularly reinforcement learning, are emerging as powerful tools for the de novo design of target-specific inhibitors. arxiv.org By integrating structural data of the target proteins (e.g., V-ATPase, FPPS) and the physicochemical properties of the ligands, these models can generate novel enoxacin biphosphonate structures with predicted high binding affinity and specificity.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on experimental data from a series of enoxacin biphosphonate analogs. These models can identify key structural features that correlate with biological activity, guiding the design of more potent and selective compounds. Meta-analyses of clinical trials on existing bisphosphonates have provided valuable data on their efficacy in reducing fracture risk, which can serve as a benchmark for predictive models of new bone-targeting agents. nih.govnih.gov
Factors influencing the efficacy of bisphosphonates that could be incorporated into predictive models include:
| Factor | Impact on Efficacy | Reference |
| Age | Increased fracture risk with age | nih.gov |
| Baseline Bone Mineral Density (BMD) | Lower BMD correlates with higher fracture risk | nih.gov |
| Duration of Therapy | Longer duration can lead to greater reduction in fracture incidence | nih.gov |
Investigation of Synergistic Effects with Other Bone-Active Agents
Combining enoxacin biphosphonate conjugates with other bone-active agents could lead to synergistic therapeutic effects. The unique dual mechanism of enoxacin, targeting both bacterial infections and bone resorption, presents opportunities for combination therapies in conditions like osteomyelitis. nih.govnih.gov
Research into the synergistic effects of bisphosphonates with agents that promote bone formation, such as calcium phosphate (B84403) nanoparticles, has shown promising results in improving bone-implant integration. nih.gov Similarly, combining an enoxacin biphosphonate conjugate with an anabolic agent could potentially offer a dual benefit of inhibiting bone resorption while simultaneously stimulating new bone growth.
Future studies should investigate the in vitro and in vivo effects of co-administering enoxacin biphosphonate with other classes of drugs used in the management of bone diseases, such as selective estrogen receptor modulators (SERMs) or parathyroid hormone analogs. nih.gov Such combinations could lead to more effective treatment strategies for complex bone disorders.
Design of Next-Generation Bone-Targeting Agents Based on Enoxacin Biphosphonate Scaffold
The enoxacin biphosphonate structure represents a versatile scaffold for the design of next-generation bone-targeting agents. rsc.orgmatilda.science The quinolone core of enoxacin can be chemically modified at various positions to enhance its therapeutic properties or to introduce new functionalities. mdpi.com
One avenue of research is to develop "designer" bisphosphonates where the enoxacin component is rationally modified to optimize its anti-resorptive and/or antimicrobial activity. nih.gov This could involve the synthesis of derivatives with improved affinity for V-ATPase or enhanced activity against specific bacterial strains commonly found in bone infections.
Another innovative approach is the development of dual-action pro-drugs that combine the bone-targeting properties of the bisphosphonate with another therapeutic agent attached to the enoxacin scaffold. nih.gov For instance, an anti-inflammatory drug could be conjugated to the scaffold to create a bone-targeted agent that not only inhibits bone resorption but also reduces local inflammation, which is a key feature of many bone diseases. The design of such multi-functional molecules holds significant promise for the future of treating complex bone pathologies.
Q & A
Q. How should researchers mitigate bias when designing preclinical studies on this compound’s anti-metastatic effects?
- Methodological Answer: Implement blinded scoring of metastatic nodules in animal models. Use randomization for treatment allocation and power analysis to determine sample sizes. Adhere to ARRIVE guidelines for reporting in vivo experiments. Share raw data and analysis scripts via open-access repositories to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
